Cas no 93892-44-5 (4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-ol])

4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-ol] structure
93892-44-5 structure
Product Name:4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-ol]
CAS No:93892-44-5
MF:C33H44O2
MW:472.701270103455
CID:1000304
PubChem ID:44150277
Update Time:2025-04-20

4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-ol] Chemical and Physical Properties

Names and Identifiers

    • 4,4'-methylenebis[6-cyclopentyl-3,3-dimethylindan-5-ol]
    • 6-cyclopentyl-4-[(6-cyclopentyl-5-hydroxy-3,3-dimethyl-1,2-dihydroinden-4-yl)methyl]-3,3-dimethyl-1,2-dihydroinden-5-ol
    • 93892-44-5
    • DTXSID00917341
    • NS00064046
    • 4,4'-Methylenebis(6-cyclopentyl-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol)
    • 4,4'-Methylenebis(6-cyclopentyl-3,3-dimethylindan-5-ol)
    • EINECS 299-527-9
    • BFMRXSZZYNJRHW-UHFFFAOYSA-N
    • Inchi: 1S/C33H44O2/c1-32(2)15-13-22-17-24(20-9-5-6-10-20)30(34)26(28(22)32)19-27-29-23(14-16-33(29,3)4)18-25(31(27)35)21-11-7-8-12-21/h17-18,20-21,34-35H,5-16,19H2,1-4H3
    • InChI Key: BFMRXSZZYNJRHW-UHFFFAOYSA-N
    • SMILES: OC1=C(C=C2CCC(C)(C)C2=C1CC1C(=C(C=C2CCC(C)(C)C=12)C1CCCC1)O)C1CCCC1

Computed Properties

  • Exact Mass: 472.334
  • Monoisotopic Mass: 472.334
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 4
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2
  • XLogP3: 10.5

Experimental Properties

  • Density: 1.105
  • Boiling Point: 527.8°C at 760 mmHg
  • Flash Point: 211.4°C
  • Refractive Index: 1.592

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